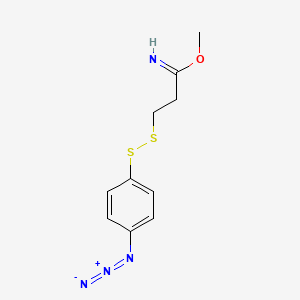
Methyl 3-((4-azidophenyl)dithio)propionimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((4-azidophenyl)dithio)propionimidate is a reversible, heterobifunctional cross-linking reagent. It is primarily used in biochemical research for the specific labeling of ligand-binding receptors with photoreactive ligands . This compound is known for its ability to form covalent bonds with biological molecules, making it a valuable tool in the study of protein interactions and receptor mapping .
Méthodes De Préparation
The synthesis of Methyl 3-((4-azidophenyl)dithio)propionimidate involves a series of chemical reactions. One common method includes the reaction of p-azidophenyl disulfide with methyl 3-mercaptopropionate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using chromatographic techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Methyl 3-((4-azidophenyl)dithio)propionimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-((4-azidophenyl)dithio)propionimidate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-((4-azidophenyl)dithio)propionimidate involves the formation of covalent bonds with target molecules. The azido group can be activated by light to form a highly reactive nitrene intermediate, which then reacts with nearby molecules to form a covalent bond . This property makes it an effective tool for cross-linking and labeling proteins. The molecular targets and pathways involved include ligand-binding receptors and other proteins of interest .
Comparaison Avec Des Composés Similaires
Methyl 3-((4-azidophenyl)dithio)propionimidate is unique due to its reversible cross-linking capability and photoreactive properties. Similar compounds include:
Ethyl 3-((p-azidophenyl)dithio)propionimidate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-((p-azidophenyl)dithio)propionate: Lacks the imidate group, affecting its reactivity and applications.
Methyl 3-((p-azidophenyl)dithio)propionamide: Contains an amide group, which alters its chemical properties and uses.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
63958-36-1 |
|---|---|
Formule moléculaire |
C10H12N4OS2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
methyl 3-[(4-azidophenyl)disulfanyl]propanimidate |
InChI |
InChI=1S/C10H12N4OS2/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12/h2-5,11H,6-7H2,1H3 |
Clé InChI |
YCXSYMVGMXQYNT-UHFFFAOYSA-N |
SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-] |
SMILES canonique |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-] |
Synonymes |
methyl 3-((4-azidophenyl)dithio)propionimidate methyl 3-((p-azidophenyl)dithio)propionimidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















